molecular formula C8H11NO5 B12550374 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate CAS No. 666832-62-8

2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate

Cat. No.: B12550374
CAS No.: 666832-62-8
M. Wt: 201.18 g/mol
InChI Key: UHFYVKZGYPMIQH-UHFFFAOYSA-N
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Description

2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is an organic compound with the molecular formula C8H11NO5. It is a derivative of oxazolidinone, a class of compounds known for their diverse applications in pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate typically involves the reaction of 5-methyl-2,4-dioxo-1,3-oxazolidine with ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms of oxazolidinone.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various substituted oxazolidinones.

Scientific Research Applications

2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which 2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate exerts its effects involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of bacterial cell walls, leading to antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propanyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate
  • 2-(1,3-Oxazolidin-3-yl)ethyl methacrylate
  • Benzyl N-[(2,5-dioxo-1,3-oxazolidin-4-yl)methyl]carbamate

Uniqueness

2-(5-Methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate is unique due to its specific structural features and reactivity profile. Its acetate group provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Additionally, its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

666832-62-8

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxo-1,3-oxazolidin-3-yl)ethyl acetate

InChI

InChI=1S/C8H11NO5/c1-5-7(11)9(8(12)14-5)3-4-13-6(2)10/h5H,3-4H2,1-2H3

InChI Key

UHFYVKZGYPMIQH-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)O1)CCOC(=O)C

Origin of Product

United States

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